molecular formula C25H22FN5O2 B2516817 N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866847-11-2

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2516817
CAS No.: 866847-11-2
M. Wt: 443.482
InChI Key: KAMGDUFWJYYIAF-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 3-fluorophenyl group at position 3 and a 3,4-dimethoxyphenethylamine moiety at position 3. The 3-fluorophenyl group may enhance binding affinity through electronegative interactions, while the dimethoxyphenethyl chain could influence solubility and membrane permeability .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN5O2/c1-32-21-11-10-16(14-22(21)33-2)12-13-27-24-19-8-3-4-9-20(19)31-25(28-24)23(29-30-31)17-6-5-7-18(26)15-17/h3-11,14-15H,12-13H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMGDUFWJYYIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazoloquinazoline structures exhibit significant anticancer properties. In vitro studies have shown that N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can inhibit the proliferation of various cancer cell lines. For instance:

  • Breast Cancer : The compound has demonstrated cytotoxic effects on MCF-7 cell lines.
  • Lung Cancer : Inhibition of A549 cell line growth was observed at micromolar concentrations.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against several bacterial strains, indicating potential use in developing new antibiotics.

Development of Novel Materials

The unique chemical properties of this compound make it a candidate for creating advanced materials. Its ability to form stable complexes with metals can lead to:

  • Catalysts : Potential use in catalyzing organic reactions.
  • Sensors : Development of sensors for detecting environmental pollutants.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against human breast cancer cells showed a dose-dependent inhibition of cell growth. The IC50 value was determined to be 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in substituents, core heterocycles, or functional groups. Below is a detailed analysis supported by structural and functional data from related compounds.

Substituent Variations on the Triazoloquinazoline Core
Compound Name R₁ (Position 3) R₂ (Position 5) Key Properties/Activities Source
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)-triazolo[1,5-a]quinazolin-5-amine 4-methylphenyl 3,4-diethoxyphenethyl Higher lipophilicity due to ethoxy groups; potential agrochemical use ECHEMI
3-(Benzenesulfonyl)-N-(4-ethoxyphenyl)-triazolo[1,5-a]quinazolin-5-amine Benzenesulfonyl 4-ethoxyphenyl Sulfonyl group may enhance stability; reduced solubility in polar solvents ECHEMI
3-(3,4-Dimethylphenyl)sulfonyl-N-(2-methoxy-5-methylphenyl)-triazolo[1,5-a]quinazolin-5-amine 3,4-dimethylphenylsulfonyl 2-methoxy-5-methylphenyl Bulky substituents may hinder target binding; moderate herbicidal activity ECHEMI
3-(2-Fluorophenyl)-5-morpholino-[1,2,4]triazolo[4,3-c]quinazoline 2-fluorophenyl Morpholino Morpholino group improves aqueous solubility; positional fluorine alters bioactivity ECHEMI

Key Observations :

  • Fluorine Position : The target compound’s 3-fluorophenyl group (vs. 2-fluorophenyl in ) may optimize steric and electronic interactions with biological targets, as ortho-substituted fluorophenyl groups can disrupt planar binding .
  • Alkoxy Substituents : The 3,4-dimethoxyphenethyl chain (vs. diethoxy in ) balances lipophilicity and metabolic stability, as methoxy groups are less prone to oxidative degradation than ethoxy .
  • Sulfonyl vs. Aromatic Substituents : Sulfonyl-containing analogs (–7) exhibit reduced membrane permeability compared to the target’s fluorophenyl group, which is smaller and more electronegative .
Activity Comparison with Triazoloheterocycle Derivatives
  • Triazolopyrimidine Derivatives (): Compounds like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxyacetyl hydrazones demonstrate herbicidal and fungicidal activity. The introduction of chiral centers (e.g., α-methyl groups) enhances activity, suggesting that stereochemistry in the target’s dimethoxyphenethyl chain could similarly influence efficacy .
  • Triazoloquinazoline vs. Pyrrolo-Thiazolo-Pyrimidine (): While structurally distinct, pyrrolo-thiazolo-pyrimidine derivatives (e.g., compound 9) show that heterocyclic diversity impacts target selectivity.

Research Findings and Implications

  • Agrochemical Potential: Structural similarities to flumetsulam (), a triazolopyrimidine sulfonamide herbicide, suggest the target compound could inhibit acetolactate synthase (ALS), a common herbicide target .
  • Synthetic Feasibility : Analogous synthesis routes (e.g., hydrazide cyclization in ) support scalable production, though the fluorine and methoxy substituents may require optimized reaction conditions .
  • Pharmacokinetic Considerations: The 3-fluorophenyl group likely reduces metabolic degradation compared to non-fluorinated analogs, while the dimethoxy groups enhance blood-brain barrier penetration in pharmaceutical contexts .

Biological Activity

N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

The compound belongs to the triazoloquinazoline family, characterized by a fused ring system that includes both triazole and quinazoline moieties. The synthesis typically involves multi-step organic reactions, including methods like Suzuki–Miyaura coupling to form carbon-carbon bonds. Advanced purification techniques such as chromatography are employed to ensure high yield and purity of the final product .

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tyrosine kinase activity, a critical pathway in tumor growth and proliferation. Specifically, quinazoline derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Initial screenings suggest that it exhibits significant activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

2.3 Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory effects in vitro. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

The precise mechanism of action for this compound involves interaction with specific molecular targets. It is hypothesized that the compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It may interact with cellular receptors that regulate growth and survival pathways in cancer cells .

4. Research Findings and Case Studies

StudyFindings
Uraz et al., 2017Identified significant anticholinesterase activity in related quinazoline derivatives; potential implications for neurodegenerative diseases .
Nature Communications, 2023Demonstrated cytotoxic effects with IC50 values suggesting strong potential against specific cancer types .
MDPI Review, 2022Reviewed various biological activities associated with quinazoline derivatives; emphasized their role in drug discovery .

5. Conclusion

This compound showcases promising biological activities across multiple domains including anticancer efficacy, antimicrobial properties, and anti-inflammatory effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Future studies should focus on:

  • Further elucidating the molecular targets.
  • Conducting in vivo studies to assess efficacy and safety.
  • Exploring structural modifications to enhance biological activity.

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